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Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721 Get Quote

An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-2-Phenylpropylamine, also known as β-methylphenethylamine, is an organic compound

belonging to the phenethylamine class.[1][2] It is a structural isomer of amphetamine and exists

as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β-

carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory

enantiomer, (-)-2-Phenylpropylamine, its synthesis, characterization, and biological

interactions. The compound is of significant interest in medicinal chemistry and pharmacology

due to its stimulant properties and effects on the central nervous system.[2] It is classified as a

doping agent by the World Anti-Doping Agency.[3]

Chemical and Physical Properties
(-)-2-Phenylpropylamine is a colorless to light yellow liquid at room temperature with a

characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols

and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive.

[4]

The quantitative properties of 2-phenylpropylamine (racemic mixture, unless otherwise

specified) are summarized in the table below.
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Property Value Source

Identifiers

IUPAC Name 2-phenylpropan-1-amine [3]

CAS Number 582-22-9 (for racemic) [1][2][4]

Molecular Formula C9H13N [2][3][4]

InChI Key
AXORVIZLPOGIRG-

UHFFFAOYSA-N
[1][2][3]

Molecular Properties

Molar Mass 135.21 g/mol [1][3]

Monoisotopic Mass 135.104799419 Da [3][5]

Physical Properties

Appearance Colorless to light yellow liquid [2][4][6]

Density 0.93 g/mL at 25 °C [4][7]

Boiling Point 80 °C at 10 mm Hg [4][7]

Flash Point 175 °F [4]

Refractive Index (n20/D) 1.524 [4][7]

Water Solubility
5.1 g/L (25 °C) (Slightly

soluble)
[5]

Chemical Properties

pKa 9.92 ± 0.10 (Predicted) [4]

Optical Activity [α]D
-35° for (S)-enantiomer in

ethanol
[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of (-)-2-Phenylpropylamine.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the

different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the

δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and

methylene groups adjacent to the amine and the methyl group.[1][8]

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the

aromatic carbons and the three unique carbons of the propyl chain.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic

components, and C=C stretching for the phenyl ring.[3]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The predicted monoisotopic mass is 135.1048 Da.[9]

Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of (-)-2-
Phenylpropylamine.

Protocol 1: Synthesis via Reductive Amination
A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-

phenyl-2-propanone (P-2-P).[1]

Reaction Setup: To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol),

add a source of ammonia (e.g., ammonium acetate or ammonia gas).

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or

catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction

mixture.

Stirring: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24

hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

Workup: Quench the reaction carefully with water or a dilute acid. Extract the product into an

organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium

sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude

product is then purified, typically by column chromatography or distillation, to yield 2-

phenylpropylamine.

Chiral Resolution: To obtain the specific (-)-enantiomer, the racemic mixture must undergo

chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Protocol 2: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the

synthesized compound.

Sample Preparation: Prepare a standard solution of 2-phenylpropylamine of known

concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the

mobile phase.

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-

phase) and a UV detector.

Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water with a

modifying agent like trifluoroacetic acid (TFA).

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time

of the major peak in the sample chromatogram should match that of the standard.

Quantification: Purity is calculated by comparing the area of the product peak to the total

area of all peaks in the chromatogram.[1]

Protocol 3: Determination of Optical Activity
Polarimetry is used to confirm the enantiomeric identity of (-)-2-Phenylpropylamine.

Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g.,

ethanol) at a precisely known concentration.[1]

Measurement: Use a polarimeter to measure the optical rotation of the solution at a specific

wavelength, typically the sodium D-line (589 nm).
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α

is the observed rotation, l is the path length of the cell in decimeters, and c is the

concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-

enantiomer in ethanol).[1]

Biological Activity and Mechanism of Action
(-)-2-Phenylpropylamine exerts its pharmacological effects primarily through its interaction

with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11]

This interaction triggers a cascade of events that modulates neurotransmitter systems.

Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may

influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine

suggests it may act as a norepinephrine releasing agent, which would lead to vasoconstriction

and other sympathomimetic effects.[1][12][13]
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Caption: Mechanism of action for (-)-2-Phenylpropylamine.

Synthesis and Characterization Workflow
The overall process from synthesis to a fully characterized final product involves several key

stages. The synthesis is typically achieved via reductive amination, followed by a series of

purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.
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Caption: General workflow for the synthesis of (-)-2-Phenylpropylamine.
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Analytical Characterization
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Caption: Workflow for the analytical characterization of the final product.

Safety Information
2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe

skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including

gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.

[4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes,

immediate and thorough rinsing with water is required, followed by medical attention.[4][5]

Conclusion
(-)-2-Phenylpropylamine is a chiral amine with significant pharmacological interest. This guide

has provided a detailed overview of its chemical and physical properties, spectroscopic data,

and established protocols for its synthesis and characterization. Understanding its mechanism

of action as a TAAR1 agonist is key to exploring its potential applications in drug development.

The provided workflows and data serve as a valuable resource for researchers and scientists

working with this and related compounds. Strict adherence to safety protocols is mandatory

when handling this corrosive substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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